molecular formula C6H8O4 B13724802 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid

2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13724802
M. Wt: 144.12 g/mol
InChI Key: GVCULNSDAKKDQD-UHFFFAOYSA-N
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Description

2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic organic compound characterized by a seven-membered fused ring system (bicyclo[4.1.0]heptane) containing two oxygen atoms at positions 2 and 5 (dioxa bridge) and a carboxylic acid group at position 6. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry and pharmaceutical research. Its bicyclic framework is structurally constrained, influencing reactivity and interaction with biological targets .

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2,5-dioxabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C6H8O4/c7-6(8)3-4-5(3)10-2-1-9-4/h3-5H,1-2H2,(H,7,8)

InChI Key

GVCULNSDAKKDQD-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be a potential method to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating them. This interaction can affect various molecular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

7-Oxabicyclo[4.1.0]heptane Derivatives

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (): Contains a single oxygen atom at position 7 instead of the dioxa bridge. The ester derivative (2-ethylhexyl ester) demonstrates altered solubility and application in polymer chemistry .
  • 7-Oxa-3-azabicyclo[4.1.0]heptane (): Incorporates a nitrogen atom (aza) at position 3. The presence of nitrogen enhances hydrogen-bonding capacity, improving interactions with enzymes or receptors. This derivative is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor .

Thia and Aza Analogues

  • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (): Features sulfur (thia) and nitrogen (aza) atoms. The thia group increases lipophilicity, while the aza group introduces basicity. This compound is used in β-lactam antibiotics, highlighting its biological relevance compared to the oxygen-dominated dioxa analog .
  • 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid derivatives (): Fluorinated analogs, such as the pyrimidoindole-substituted variant, exhibit enhanced binding to kinase targets due to fluorine’s electronegativity and steric effects .

Physical and Thermodynamic Properties

Table 1. Vapor Pressure and Molecular Weight Comparison

Compound Vapor Pressure (mmHg) Molecular Weight Key Substituents Source
Bicyclo[4.1.0]heptane-7-carboxylic acid 0.0032 154.17 -COOH at C7
(+)-Limonene 0.0024 136.23 Monoterpene
7-Oxabicyclo[4.1.0]heptane-3-carboxylate N/A 240.34 -COO-2-ethylhexyl at C3
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid N/A 326.33 Fluoropyrimidoindole at C3
  • The dioxa analog’s vapor pressure (0.0032 mmHg) is slightly higher than limonene, reflecting reduced volatility due to polar oxygen atoms and the carboxylic acid group . Ester derivatives (e.g., 2-ethylhexyl ester) exhibit lower vapor pressures due to increased molecular weight .

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